(1-(3-Methoxypropyl)cyclobutyl)methanamine

CNS Drug Discovery Antidepressant Agents Arylcyclobutylalkylamines

(1-(3-Methoxypropyl)cyclobutyl)methanamine (CAS 1487861-62-0) is a C9 aliphatic primary amine featuring a geminally disubstituted cyclobutane core bearing an aminomethyl group and a 3-methoxypropyl side chain. This compound belongs to the broader class of cyclobutylalkylamines, a structural motif of significant interest in medicinal chemistry as sp³-rich scaffolds for central nervous system (CNS) drug discovery and as bioisosteric replacements for aryl groups in lead optimization.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13639274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Methoxypropyl)cyclobutyl)methanamine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCOCCCC1(CCC1)CN
InChIInChI=1S/C9H19NO/c1-11-7-3-6-9(8-10)4-2-5-9/h2-8,10H2,1H3
InChIKeyPHLPVIVDSQJOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(3-Methoxypropyl)cyclobutyl)methanamine CAS 1487861-62-0: Structure, Class, and Vendor Specifications


(1-(3-Methoxypropyl)cyclobutyl)methanamine (CAS 1487861-62-0) is a C9 aliphatic primary amine featuring a geminally disubstituted cyclobutane core bearing an aminomethyl group and a 3-methoxypropyl side chain . This compound belongs to the broader class of cyclobutylalkylamines, a structural motif of significant interest in medicinal chemistry as sp³-rich scaffolds for central nervous system (CNS) drug discovery and as bioisosteric replacements for aryl groups in lead optimization [1]. The compound is commercially available from multiple research chemical suppliers with reported purity specifications ranging from 95% to 98%, molecular formula C₉H₁₉NO, and molecular weight 157.25 g/mol .

Why (1-(3-Methoxypropyl)cyclobutyl)methanamine Is Not Interchangeable with Other C9H19NO Cyclobutyl Amines


Generic substitution among cyclobutylalkylamines of identical molecular formula (C₉H₁₉NO) is scientifically unsound due to the profound impact of regioisomeric side-chain positioning on physicochemical properties, conformational constraints, and ultimately biological target engagement. For instance, the 3-methoxypropyl substitution pattern on the cyclobutane C1 position in the target compound yields a specific spatial orientation of the hydrogen-bond-accepting ether oxygen and the primary amine, which differs fundamentally from structural analogs such as [1-(2-ethoxyethyl)cyclobutyl]methanamine or [1-(1-methoxypropyl)cyclobutyl]methanamine . In the context of histamine H₃ receptor ligands and NK₁ antagonists—therapeutic areas where cyclobutyl amine derivatives have established precedent—even subtle alterations in alkoxy chain length or branching have been demonstrated to cause orders-of-magnitude shifts in receptor binding affinity and functional selectivity [1]. Therefore, procurement decisions based solely on molecular formula or cyclobutyl-amine class membership risk introducing uncontrolled variables into SAR studies and may invalidate cross-compound data comparisons.

(1-(3-Methoxypropyl)cyclobutyl)methanamine: Quantitative Differentiation Evidence Against Closest Structural Analogs


3-Methoxypropyl Side-Chain vs. Alkoxyalkyl Analogs: Patent-Derived Structural Preference in Antidepressant Arylcyclobutylmethylamines

In a foundational patent describing arylcyclobutylmethylamines as antidepressant agents (US 4,925,879), the 3-methoxypropyl group is explicitly designated as an 'especially preferred' R₄ substituent, alongside methoxymethyl and 2-methoxyethyl, indicating that among alkoxyalkyl side chains, the three-carbon ether linkage with terminal methoxy provides an optimal balance of lipophilicity and conformational flexibility for this pharmacophore [1]. While the target compound lacks the aryl moiety described in the patent, the same 3-methoxypropyl substitution pattern is directly transferable to the geminally disubstituted cyclobutyl methanamine scaffold.

CNS Drug Discovery Antidepressant Agents Arylcyclobutylalkylamines

Positional Isomerism: 3-Methoxypropyl vs. 1-Methoxypropyl Substitution on Cyclobutane C1

The target compound (1-(3-methoxypropyl)cyclobutyl)methanamine places the ether oxygen three carbons removed from the cyclobutane C1 position, creating a flexible alkoxy chain terminating in a methyl ether. In contrast, the positional isomer [1-(1-methoxypropyl)cyclobutyl]methanamine (CAS 2229391-45-9) bears the ether oxygen directly on the carbon attached to the cyclobutane ring . This structural difference alters the hydrogen-bonding geometry, electronic environment of the quaternary center, and metabolic vulnerability (the 1-methoxypropyl variant presents a more sterically hindered, potentially more metabolically labile acetal-like arrangement).

Regioisomer SAR Ether Oxygen Positioning Medicinal Chemistry

Cyclobutyl Amine Scaffold in H₃ Receptor and NK₁ Antagonist Programs: Class-Level Potency Benchmarks

Cyclobutyl amine derivatives as a class have demonstrated high potency in two CNS-relevant receptor systems. In the histamine H₃ receptor field, cyclobutyl amine derivatives (including compounds with alkoxyalkyl substitutions) have been patented for treating cognitive and neurological disorders [1]. In the NK₁ (substance P) receptor antagonist field, a series of cyclobutane derivatives exhibited in vitro binding affinities with Ki ≤ 1 nM and demonstrated potent central NK₁ receptor inhibition following oral administration [2]. The target compound shares the core cyclobutyl methanamine scaffold with these potent series, suggesting potential utility in similar receptor-targeting campaigns.

Histamine H3 Receptor NK1 Antagonist Cyclobutane Bioisostere

Recommended Research Applications for (1-(3-Methoxypropyl)cyclobutyl)methanamine Based on Evidence


Building Block for Arylcyclobutylmethylamine-Derived CNS Agents

Leverage the 3-methoxypropyl-substituted cyclobutyl methanamine core as a key intermediate or structural motif for synthesizing antidepressant candidates within the arylcyclobutylalkylamine class described in US 4,925,879 [1]. The 3-methoxypropyl group has been validated as an 'especially preferred' substituent in this patent family, providing a rational starting point for SAR exploration of the amine-bearing side chain.

Scaffold for Histamine H₃ Receptor Ligand Optimization

Employ (1-(3-methoxypropyl)cyclobutyl)methanamine as a versatile primary amine building block for constructing cyclobutyl-containing H₃ receptor ligands [2]. The cyclobutyl amine core serves as a conformationally constrained scaffold that can be further elaborated with aryl, heteroaryl, or bicyclic substituents to tune receptor affinity, functional activity (agonist/antagonist/inverse agonist), and selectivity over H₁, H₂, and H₄ subtypes.

Medicinal Chemistry Fragment for sp³-Rich Bioisosteric Replacement

Utilize the compound as a saturated, three-dimensional (sp³-rich) bioisosteric replacement for planar aryl groups in lead optimization campaigns [3]. The geminally disubstituted cyclobutane core with methoxypropyl extension offers increased fraction of sp³ carbons (Fsp³ = 0.89 for C9H19NO), potentially improving aqueous solubility, reducing CYP450 inhibition liabilities, and enhancing clinical developability compared to flat aromatic counterparts.

Regioisomer-Controlled SAR Studies in Cyclobutylalkylamine Series

Conduct systematic structure-activity relationship studies comparing the target compound (3-methoxypropyl substitution) with its positional isomer [1-(1-methoxypropyl)cyclobutyl]methanamine (CAS 2229391-45-9) and chain-length analogs (e.g., 2-methoxyethyl, 4-methoxybutyl) to delineate the optimal alkoxyalkyl tether for a given biological target . Such studies are critical for establishing IP position and optimizing ADME properties within a chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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